molecular formula C16H23BrN2 B3107366 N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide CAS No. 1609407-72-8

N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide

Cat. No.: B3107366
CAS No.: 1609407-72-8
M. Wt: 323.27
InChI Key: KGTSPVJMMQHCOO-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide (systematic name: N-[2-(1H-indol-3-yl)ethyl]cyclohexanaminium bromide) is a hydrobromide salt of N-cyclohexyltryptamine, a tryptamine derivative featuring a cyclohexylamine group linked to the ethyl side chain of indole. Its solid-state structure, determined via single-crystal X-ray diffraction, reveals a crystalline lattice stabilized by hydrogen bonding between the ammonium group and bromide ion . The compound is of interest in pharmacological research due to its structural similarity to endogenous neurotransmitters like serotonin and melatonin. Notably, it is commercially available but listed as discontinued in certain suppliers’ catalogs .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2.BrH/c1-2-6-14(7-3-1)17-11-10-13-12-18-16-9-5-4-8-15(13)16;/h4-5,8-9,12,14,17-18H,1-3,6-7,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTSPVJMMQHCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC2=CNC3=CC=CC=C32.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide typically involves the reaction between tryptamine and cyclohexanone. The reaction is often facilitated by a dehydrating agent such as N,N’-dicyclohexylcarbodiimide. The reaction mixture is stirred at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Reactions Involving the Indole Moiety

  • Electrophilic Reactions at the C-3 Position : Indoles are reactive at the C-3 position and can undergo electrophilic reactions . N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide can undergo reactions such as the Mannich reaction, Vilsmeier-Haack reaction, and Friedel-Crafts acylation at the C-3 position .

  • Cycloaddition Reactions : The C2–C3 π-bond of the indole moiety can participate in cycloaddition reactions . These reactions can lead to the formation of complex polycyclic structures .

  • Reactions at the Nitrogen Atom : The nitrogen atom on the indole ring can also act as a nucleophile in various chemical reactions, leading to N-substituted indole products .

Reactions Involving the Amine Moiety

  • Acylation and Alkylation : The cyclohexanamine portion of this compound can undergo acylation and alkylation reactions.

  • Salt Formation : As the compound is a hydrobromide salt, it can participate in acid-base reactions. The amine can be liberated from the salt form using a base.

Multicomponent Reactions

  • Multicomponent reactions of indoles : Indoles can participate in multicomponent reactions, where three or more reactants combine in a single reaction vessel to form a complex product .

Examples of Indole Reactions

  • Synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : In the reaction between tryptamine and naproxen, N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was obtained .

  • Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide : N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide was prepared by reaction between tryptamine and ibuprofen using N,N′-dicyclohexylcarbodiimide as a “dehydrating” reagent .

Because "this compound" contains both an indole and amine functional group, it can participate in a variety of chemical reactions. Further research and experimentation would be needed to fully explore the reactivity of this compound.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its indole structure allows for various modifications, enabling the creation of diverse chemical entities.

Biology

  • Biological Interactions : N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide is studied for its interactions with biological receptors and enzymes. It may modulate pathways involving neurotransmitters, particularly serotonin receptors, suggesting potential roles in neurological functions .

Medicine

  • Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and analgesic properties. Its effects on neurotransmitter systems position it as a candidate for further exploration in treating neurological disorders .

Industry

  • Material Development : In industrial applications, it is utilized in developing new materials and optimizing chemical processes, leveraging its unique chemical properties.

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

StudyFocusFindings
Study 1Neurotransmitter InteractionDemonstrated modulation of serotonin receptors, suggesting potential antidepressant effects .
Study 2Anti-inflammatory PropertiesShowed significant reductions in inflammatory markers in vitro, indicating therapeutic potential for inflammatory conditions .
Study 3Synthesis of DerivativesDeveloped new derivatives based on this compound that exhibited enhanced biological activity against cancer cell lines .

Mechanism of Action

The mechanism of action of N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences :

  • Amine vs. Amide Functionalization : The hydrobromide salt contains a protonated cyclohexylamine group, while analogs like hexanamide or benzamide derivatives replace the amine with an amide bond, altering hydrogen-bonding capacity and receptor affinity.
  • Substituent Effects : Aromatic substituents (e.g., 4-chloro, naphthyl) enhance thermal stability (higher melting points) compared to aliphatic chains .

Physicochemical Properties

Melting Points and Solubility
  • N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide: No explicit melting point reported, but crystalline structure suggests high thermal stability .
  • Amide Derivatives : Melting points range from 112.4°C (3,4-dichlorobenzamide) to 195.0°C (2-naphthamide), correlating with substituent polarity and molecular symmetry .
  • Long-Chain Amides (e.g., docosanamide) : Predicted low aqueous solubility due to hydrophobic C22 chain .

Biological Activity

N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide, also known as N-cyclohexyltryptamine, is a compound that combines an indole moiety with a cyclohexanamine structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C16H22N2·HBr
  • Molecular Weight : 242.36 g/mol
  • CAS Number : 1609407-72-8

Indole derivatives, including this compound, are known to interact with various biological targets, influencing numerous physiological processes. The mechanism of action involves:

  • Receptor Interaction : Indole compounds often bind to neurotransmitter receptors such as serotonin and dopamine receptors, influencing mood and cognitive functions.
  • Biochemical Pathways : These compounds can modulate pathways related to neurotransmission, apoptosis, and cellular signaling, potentially leading to therapeutic effects in conditions like depression and cancer.

Anticancer Properties

Research indicates that indole-based compounds exhibit significant anticancer activity. For instance:

  • A study demonstrated that indole derivatives could induce apoptosis in lung cancer cell lines (A549, H1299) through mitochondrial pathways, involving caspase activation and reactive oxygen species (ROS) production .
  • Compounds similar to N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine have shown promising antiproliferative effects against various cancer cell lines, with some derivatives achieving GI50 values in the low nanomolar range .

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties:

  • Several synthesized indole compounds demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the indole ring significantly influenced their efficacy .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology:

  • Indole derivatives are being investigated for their effects on serotonin receptors, which could lead to novel treatments for mood disorders .

Case Studies and Research Findings

Study Findings Reference
Apoptosis InductionInduced apoptosis in lung cancer cells via mitochondrial pathways.
Antimicrobial ActivityExhibited antibacterial effects against multiple strains; structure-dependent efficacy.
Antiproliferative ActivityGI50 values ranging from 26 nM to 86 nM against various cancer cell lines.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide?

  • Methodology :

  • Palladium-catalyzed amidation : Utilize Pd-based catalysts to couple indole derivatives with cyclohexanamine precursors, followed by hydrobromide salt formation (e.g., via alkylation or acid-base neutralization) .
  • Alkylation strategies : React 3-(2-bromoethyl)indole with cyclohexanamine under basic conditions (e.g., K₂CO₃ in DMF), followed by HBr treatment for salt formation .
    • Key considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical techniques :

  • 1H NMR : Confirm indole proton signals (δ 7.0–7.5 ppm), cyclohexane protons (δ 1.0–2.5 ppm), and ethylenic bridge integration .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) and isotopic patterns consistent with bromine .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry, especially for chiral centers in the cyclohexane moiety .

Q. What are the critical storage and handling protocols for this compound?

  • Storage : Keep in airtight, light-resistant containers at –20°C in a dry environment to prevent hydroscopic degradation .
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact; neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Strategies :

  • Cross-validation : Use orthogonal assays (e.g., in vitro receptor binding vs. functional cellular assays) to confirm target engagement .
  • Batch analysis : Compare activity across synthesized batches to rule out impurities (e.g., via HPLC purity >98%) .
  • Stereochemical analysis : Assess enantiomeric purity (e.g., chiral HPLC) if the cyclohexane moiety is a chiral center, as stereochemistry impacts activity .

Q. What experimental designs are optimal for studying its neuropharmacological mechanisms?

  • In vitro :

  • Receptor binding assays : Screen against serotonin (5-HT₂A) and sigma-1 receptors, common targets for indole derivatives .
  • Calcium imaging : Measure neuronal activation in primary cortical cultures .
    • In vivo :
  • Behavioral models : Use rodent forced-swim or tail-suspension tests for antidepressant-like effects, with dose-response studies (1–10 mg/kg, i.p.) .
    • Controls : Include structurally related analogs (e.g., N-(2-phenylethyl)-1H-indole-3-carboxamide) to isolate structure-activity relationships .

Q. How can computational methods predict its pharmacokinetic and target interaction profiles?

  • Molecular docking : Use AutoDock Vina to model interactions with 5-HT₂A receptors, focusing on indole-cyclohexane hydrophobic packing and H-bonding .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers (e.g., blood-brain barrier penetration) .
  • ADMET prediction : Employ SwissADME to estimate solubility (LogP ~3.5), CYP450 metabolism, and bioavailability .

Q. What strategies mitigate low aqueous solubility in biological assays?

  • Formulation : Use co-solvents (e.g., 10% DMSO/PBS) or cyclodextrin-based solubilization .
  • Structural modification : Introduce polar groups (e.g., hydroxyl or amine) on the cyclohexane ring while monitoring activity retention .
  • Nanoformulation : Encapsulate in PEGylated liposomes for in vivo delivery .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide
Reactant of Route 2
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N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide

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